molecular formula C12H16FNO2 B6146229 [3-fluoro-2-(3-methylmorpholin-4-yl)phenyl]methanol CAS No. 1700073-29-5

[3-fluoro-2-(3-methylmorpholin-4-yl)phenyl]methanol

Cat. No. B6146229
CAS RN: 1700073-29-5
M. Wt: 225.3
InChI Key:
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Description

The compound [3-Fluoro-4-(trifluoromethyl)phenyl]methanol has an empirical formula of C8H6F4O and a molecular weight of 194.13 .


Synthesis Analysis

The precursor compound 3-fluoro-4-morpholinoaniline, which is an important intermediate of the antibiotic drug linezolid, was synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions, resulting in 4-(2-fluoro-4-nitrophenyl)morpholine followed by its nitro group reduction with Fe/NH4Cl .


Molecular Structure Analysis

The InChI code for 3-fluoro-4-(3-methylmorpholin-4-yl)aniline is 1S/C11H15FN2O/c1-8-7-15-5-4-14(8)11-3-2-9(13)6-10(11)12/h2-3,6,8H,4-5,7,13H2,1H3 .


Chemical Reactions Analysis

A series of new sulfonamides and carbamates have been synthesized in good yields (75–89%) by the reaction of substituted aryl sulfonyl chlorides and substituted aryl/acyclic chloroformates with the precursor compound 7 .


Physical And Chemical Properties Analysis

The compound 3-fluoro-4-(3-methylmorpholin-4-yl)aniline has a molecular weight of 210.25 .

Mechanism of Action

Molecular docking studies of the crystal structure of topoisomerase II gyrase A complexed with natural inhibitor, clorobiocin (1kzn), using the molecular operating environment (MOE) programme were performed in order to predict the affinity and orientation of the synthesized compounds at the active enzyme site .

Safety and Hazards

The safety information for [3-Fluoro-4-(trifluoromethyl)phenyl]methanol indicates that it is classified as a combustible solid .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '[3-fluoro-2-(3-methylmorpholin-4-yl)phenyl]methanol' involves the reaction of 3-fluoroacetophenone with 3-methylmorpholine followed by reduction with sodium borohydride to yield the desired product.", "Starting Materials": [ "3-fluoroacetophenone", "3-methylmorpholine", "sodium borohydride", "methanol", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 3-fluoroacetophenone (1.0 g) in methanol (10 mL) and add 3-methylmorpholine (1.2 g) to the solution.", "Step 2: Add hydrochloric acid (1 M) dropwise to the reaction mixture until the pH reaches 3.", "Step 3: Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Add sodium hydroxide (1 M) to the reaction mixture until the pH reaches 10.", "Step 5: Extract the product with ethyl acetate (3 x 10 mL).", "Step 6: Combine the organic layers and dry over anhydrous sodium sulfate.", "Step 7: Concentrate the solution under reduced pressure to yield the crude product.", "Step 8: Dissolve the crude product in methanol (10 mL) and add sodium borohydride (0.5 g) to the solution.", "Step 9: Stir the reaction mixture at room temperature for 2 hours.", "Step 10: Quench the reaction by adding water (10 mL) and hydrochloric acid (1 M) dropwise until the pH reaches 3.", "Step 11: Extract the product with ethyl acetate (3 x 10 mL).", "Step 12: Combine the organic layers and dry over anhydrous sodium sulfate.", "Step 13: Concentrate the solution under reduced pressure to yield the pure product." ] }

CAS RN

1700073-29-5

Product Name

[3-fluoro-2-(3-methylmorpholin-4-yl)phenyl]methanol

Molecular Formula

C12H16FNO2

Molecular Weight

225.3

Purity

95

Origin of Product

United States

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